3-[(Dibenzylamino)oxy]propanoic acid
Description
3-[(Dibenzylamino)oxy]propanoic acid is a propanoic acid derivative featuring a dibenzylamino-oxy substituent at the third carbon position. This compound is synthesized via a multi-step process involving a Mitsunobu reaction between N-hydroxyphthalimide and tert-butyl 3-hydroxypropanoate, followed by hydrolysis and condensation with appropriate aldehydes to form the final product .
Properties
CAS No. |
110878-54-1 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-(dibenzylamino)oxypropanoic acid |
InChI |
InChI=1S/C17H19NO3/c19-17(20)11-12-21-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,20) |
InChI Key |
QDTIIZHKCXPKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)OCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
3-[(Dibenzylamino)oxy]propanoic Acid
- Core Structure: Propanoic acid backbone with a dibenzylamino-oxy group (C6H5CH2)2N-O- at C3.
- Key Functional Groups : Carboxylic acid (-COOH), tertiary amine (N-benzyl), and ether (O-linkage).
Similar Compounds
3-(3-Hydroxyphenyl)propanoic Acid Structure: Propanoic acid with a 3-hydroxyphenyl group at C3. Key Groups: Carboxylic acid, phenolic -OH .
3-(2-Thienyl)propanoic Acid Structure: Propanoic acid with a thienyl (aromatic sulfur-containing) substituent at C3. Key Groups: Carboxylic acid, thiophene ring .
3-[(3-Fluorobenzyl)amino]propanoic Acid Structure: Propanoic acid with a fluorobenzylamino group at C3. Key Groups: Carboxylic acid, secondary amine, fluorine substituent .
Physicochemical Properties
*Predicted using computational tools due to lack of experimental data.
Critical Analysis of Functional Differences
- Hydrogen Bonding: The dibenzylamino-oxy group in the target compound enables stronger intermolecular hydrogen bonding compared to thienyl or fluorobenzyl substituents, affecting solubility and crystallinity .
- Acidity: The phenolic -OH in 3-(3-hydroxyphenyl)propanoic acid (pKa ~4.5) increases acidity relative to the target compound (predicted pKa ~4.9 for -COOH).
- Bioavailability: 3-(3-Hydroxyphenyl)propanoic acid demonstrates blood-brain barrier penetration due to its small size and polar groups, whereas the dibenzylamino-oxy derivative’s bulk may limit this .
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